
N-(Pent-3-en-1-yl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Pent-3-en-1-yl)thietan-3-amine is an organic compound with the molecular formula C8H15NS It is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, and an amine group attached to a pent-3-en-1-yl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pent-3-en-1-yl)thietan-3-amine typically involves the reaction of thietane derivatives with appropriate amine precursors. One common method includes the nucleophilic substitution reaction where a thietane derivative reacts with a pent-3-en-1-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Pent-3-en-1-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thietane ring or the amine group.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thietane or amine derivatives.
Substitution: Alkylated or acylated amine products.
Wissenschaftliche Forschungsanwendungen
N-(Pent-3-en-1-yl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms involving thietane rings.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(Pent-3-en-1-yl)thietan-3-amine involves its interaction with molecular targets through its amine and thietane functional groups. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or binding to receptor sites.
Vergleich Mit ähnlichen Verbindungen
Thietan-3-amine: A simpler analog without the pent-3-en-1-yl side chain.
N-(Pent-3-en-1-yl)thietan-2-amine: A positional isomer with the amine group attached to the second carbon of the thietane ring.
N-(Pent-3-en-1-yl)thiolan-3-amine: A related compound with a thiolane (five-membered ring) instead of a thietane ring.
Uniqueness: N-(Pent-3-en-1-yl)thietan-3-amine is unique due to the presence of both the thietane ring and the pent-3-en-1-yl side chain, which confer distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions with molecular targets, making it valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C8H15NS |
|---|---|
Molekulargewicht |
157.28 g/mol |
IUPAC-Name |
N-[(E)-pent-3-enyl]thietan-3-amine |
InChI |
InChI=1S/C8H15NS/c1-2-3-4-5-9-8-6-10-7-8/h2-3,8-9H,4-7H2,1H3/b3-2+ |
InChI-Schlüssel |
NNPWKDFOLOANSY-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CCNC1CSC1 |
Kanonische SMILES |
CC=CCCNC1CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)

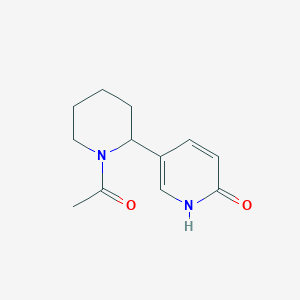
![2-Thia-7-azaspiro[4.5]decane](/img/structure/B13016250.png)

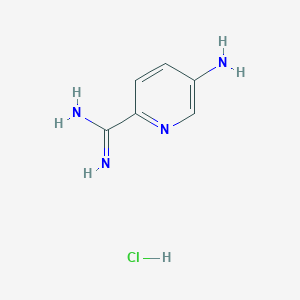
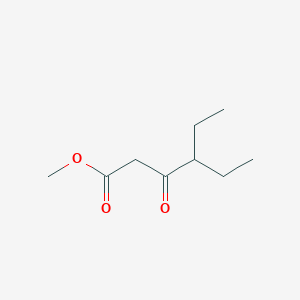
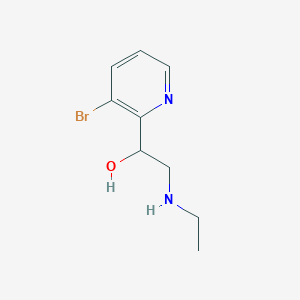


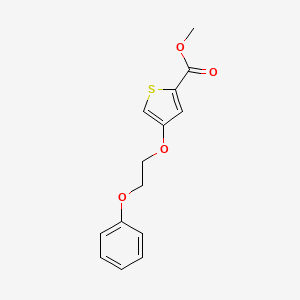
![2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
